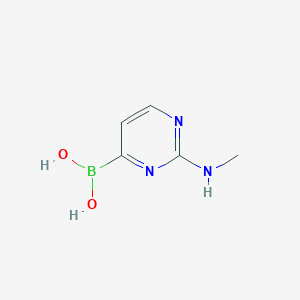
(2-(Methylamino)pyrimidin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methylamino)pyrimidin-4-yl)boronsäure ist eine organische Verbindung, die sowohl einen Pyrimidinring als auch eine Boronsäure-Funktionelle Gruppe enthält.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (2-(Methylamino)pyrimidin-4-yl)boronsäure umfasst typischerweise die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einer β-Dicarbonylverbindung und einem Guanidinderivat synthetisiert werden.
Einführung der Methylaminogruppe: Die Methylaminogruppe kann durch nukleophile Substitutionsreaktionen mit Methylamin eingeführt werden.
Boronsäure-Funktionalisierung: Die Boronsäuregruppe wird durch eine Borylierungsreaktion eingeführt, häufig unter Verwendung einer Palladium-katalysierten Kreuzkupplungsreaktion wie der Suzuki-Miyaura-Kupplung.
Industrielle Produktionsmethoden: Die industrielle Produktion von (2-(Methylamino)pyrimidin-4-yl)boronsäure kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies beinhaltet oft die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken.
Arten von Reaktionen:
Oxidation: (2-(Methylamino)pyrimidin-4-yl)boronsäure kann Oxidationsreaktionen eingehen, um entsprechende Boronsäureester oder Alkohole zu bilden.
Reduktion: Reduktionsreaktionen können die Boronsäuregruppe in ein Boran oder andere reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyrimidinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können unter milden Bedingungen verwendet werden.
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer geeigneten Base verwendet werden.
Hauptprodukte:
Oxidation: Boronsäureester oder Alkohole.
Reduktion: Borane oder andere reduzierte borhaltige Verbindungen.
Substitution: Verschiedene substituierte Pyrimidinderivate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)pyrimidin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Boronic Acid Functionalization: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Methylamino)pyrimidin-4-yl)boronsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle durch Kreuzkupplungsreaktionen.
Medizin: Auf seine mögliche Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von borhaltigen Arzneimitteln.
Industrie: Zur Herstellung von fortschrittlichen Materialien verwendet, einschließlich Polymeren und elektronischen Materialien.
5. Wirkmechanismus
Der Wirkmechanismus von (2-(Methylamino)pyrimidin-4-yl)boronsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor wirken, indem es an das aktive Zentrum des Enzyms bindet und so dessen Aktivität blockiert. Die Boronsäuregruppe kann reversible kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen eingehen, was sie zu einem vielseitigen Werkzeug in der biochemischen Forschung macht.
Ähnliche Verbindungen:
(2-Aminopyrimidin-4-yl)boronsäure: Ähnliche Struktur, jedoch mit einer Aminogruppe anstelle einer Methylaminogruppe.
(2-(Dimethylamino)pyrimidin-4-yl)boronsäure: Enthält eine Dimethylaminogruppe anstelle einer Methylaminogruppe.
(2-(Ethylamino)pyrimidin-4-yl)boronsäure: Enthält eine Ethylaminogruppe anstelle einer Methylaminogruppe.
Einzigartigkeit: (2-(Methylamino)pyrimidin-4-yl)boronsäure ist einzigartig aufgrund des Vorhandenseins der Methylaminogruppe, die ihre Reaktivität und Bindungseigenschaften beeinflussen kann. Dies macht sie zu einer wertvollen Verbindung für spezifische Anwendungen, bei denen die Methylaminogruppe besondere Vorteile in Bezug auf Reaktivität oder Selektivität bietet.
Wirkmechanismus
The mechanism of action of (2-(Methylamino)pyrimidin-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic sites in biological molecules, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
(2-Aminopyrimidin-4-yl)boronic acid: Similar structure but with an amino group instead of a methylamino group.
(2-(Dimethylamino)pyrimidin-4-yl)boronic acid: Contains a dimethylamino group instead of a methylamino group.
(2-(Ethylamino)pyrimidin-4-yl)boronic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness: (2-(Methylamino)pyrimidin-4-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the methylamino group provides distinct advantages in terms of reactivity or selectivity.
Eigenschaften
Molekularformel |
C5H8BN3O2 |
|---|---|
Molekulargewicht |
152.95 g/mol |
IUPAC-Name |
[2-(methylamino)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-3-2-4(9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |
InChI-Schlüssel |
DGJOZHXJZUOIFR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC(=NC=C1)NC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)
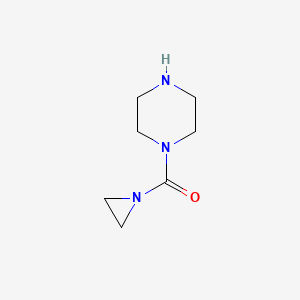


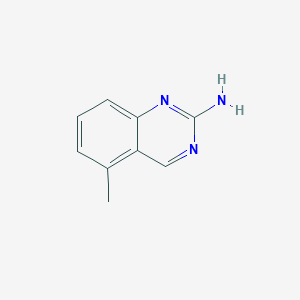
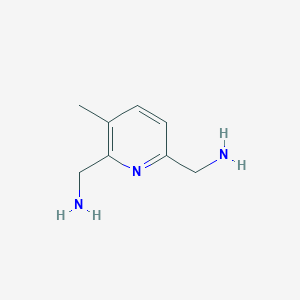

![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)

![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
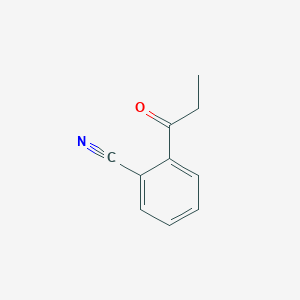
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)
